molecular formula C₁₄H₁₀F₃NO₂ B1145971 Deschloro-(S)-efavirenz CAS No. 445468-46-2

Deschloro-(S)-efavirenz

Cat. No.: B1145971
CAS No.: 445468-46-2
M. Wt: 281.23
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Description

Deschloro-(S)-efavirenz is a derivative of efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection The removal of the chlorine atom in this compound results in a compound with distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of deschloro-(S)-efavirenz typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable precursor, such as a substituted benzoxazinone.

    Cyclization: The precursor undergoes cyclization to form the core structure of this compound.

    Functional Group Modification: Various functional groups are introduced or modified to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

    Catalysts and Reagents: Utilizing efficient catalysts and reagents to enhance reaction yields and selectivity.

    Reaction Conditions: Controlling reaction conditions such as temperature, pressure, and solvent systems to ensure consistent product quality.

    Purification: Employing purification techniques such as crystallization, chromatography, and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Deschloro-(S)-efavirenz undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties.

Scientific Research Applications

Deschloro-(S)-efavirenz has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential as an antiviral agent and its effects on viral replication.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of deschloro-(S)-efavirenz involves its interaction with molecular targets such as enzymes and receptors. The compound binds to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of viral replication and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Efavirenz: The parent compound, used as an antiretroviral drug.

    Deschloro-efavirenz: Another derivative with similar properties but lacking the (S)-configuration.

    Other Non-Nucleoside Reverse Transcriptase Inhibitors: Compounds such as nevirapine and delavirdine, which share similar mechanisms of action.

Uniqueness

Deschloro-(S)-efavirenz is unique due to its specific chemical structure, which imparts distinct biological properties

Properties

CAS No.

445468-46-2

Molecular Formula

C₁₄H₁₀F₃NO₂

Molecular Weight

281.23

Synonyms

(4S)-4-(2-Cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one;  Efavirenz Impurity;  (S)-4-(Cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one; _x000B_(4S)-4-(Cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H

Origin of Product

United States

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